An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylfuran
An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butylfuran
Introduction: The Strategic Importance of 2-tert-Butylfuran
In the landscape of modern medicinal chemistry and materials science, the furan scaffold stands as a privileged heterocyclic structure. Its unique electronic properties and ability to engage in various chemical interactions make it a cornerstone in the design of novel bioactive compounds and functional materials.[1] 2-tert-Butylfuran emerges as a particularly valuable derivative, combining the versatile reactivity of the furan ring with the influential steric and electronic properties of a tert-butyl group. This bulky, lipophilic moiety can significantly alter a molecule's pharmacokinetic profile, often serving as a metabolic shield to enhance stability or improving receptor binding and bioavailability.[2]
This guide offers a comprehensive exploration of the chemical properties of 2-tert-Butylfuran, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, and characteristic reactivity, providing not just protocols but the causal logic behind its chemical behavior. This document serves as a technical resource to empower chemists to effectively utilize this versatile building block in their research endeavors.
Table 1: Core Identifiers for 2-tert-Butylfuran
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 7040-43-9 | |
| Molecular Formula | C₈H₁₂O | |
| Molecular Weight | 124.18 g/mol | |
| SMILES | CC(C)(C)c1ccco1 |
| InChI Key | BGQBONSBNSNYIO-UHFFFAOYSA-N | |
Physicochemical Properties
2-tert-Butylfuran is a colorless liquid under standard conditions. The presence of the large alkyl group renders it largely insoluble in water but soluble in common organic solvents like ethanol and ether. Its key physical characteristics are summarized below, reflecting its utility as a versatile organic reagent and building block.
Table 2: Physicochemical Data for 2-tert-Butylfuran
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid | |
| Boiling Point | 119-120 °C (at 760 mmHg) | |
| Density | 0.871 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.438 |
| Flash Point | 7 °C (44.6 °F) - closed cup | |
Spectroscopic Characterization: A Predicted Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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tert-Butyl Protons (9H): A sharp singlet will appear in the upfield region, typically around δ 1.3 ppm . The magnetic equivalence of the nine protons on the three methyl groups results in a single, un-split signal with a large integration value.
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Furan Protons (3H): The three protons on the furan ring will appear in the downfield region characteristic of aromatic systems.
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H5 (α-proton): Expected to be the most downfield, around δ 7.2-7.4 ppm . It will appear as a doublet of doublets (or a triplet if coupling constants are similar), coupled to H4 and H3.
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H3 (β-proton): Expected around δ 6.0-6.2 ppm . It will appear as a doublet of doublets, coupled to H4 and H5.
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H4 (β-proton): Expected around δ 6.2-6.4 ppm . It will appear as a triplet (or more accurately, a doublet of doublets), coupled to H3 and H5.
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¹³C NMR: The carbon spectrum will display five distinct signals.
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tert-Butyl Carbons: Two signals are expected. The quaternary carbon directly attached to the furan ring will be significantly deshielded (δ ~30-35 ppm ), while the three equivalent methyl carbons will appear further upfield (δ ~28-32 ppm ).
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Furan Carbons: Three signals are expected for the heterocyclic ring.
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C2 (substituted α-carbon): This carbon, bearing the tert-butyl group, will be the most downfield due to substitution and its position adjacent to oxygen, predicted in the δ 160-165 ppm range.
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C5 (unsubstituted α-carbon): Expected around δ 138-142 ppm .
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C3 & C4 (β-carbons): These will be the most shielded of the ring carbons, appearing in the δ 105-115 ppm range.
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Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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~3100 cm⁻¹: Aromatic C-H stretching from the furan ring.
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2850-3000 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.
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~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the furan ring.
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~1370 cm⁻¹: A characteristic bending vibration for the tert-butyl group.
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~1000-1250 cm⁻¹: Strong C-O-C stretching, a hallmark of the furan ether linkage.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, 2-tert-butylfuran is expected to show a clear molecular ion peak and a characteristic fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 124 , corresponding to the molecular weight of the compound.
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Base Peak (M-15): The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation. This will result in a base peak at m/z = 109 . This fragmentation is a classic signature of tert-butyl groups.
Synthesis of 2-tert-Butylfuran
The synthesis of 2-tert-butylfuran can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scale, and desired purity.
Method 1: Friedel-Crafts Alkylation
This is a direct approach involving the electrophilic alkylation of the furan ring. However, the high reactivity of furan necessitates careful control of reaction conditions to prevent polymerization, a common side reaction with strong Lewis acids.
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Causality: The reaction proceeds via the formation of a tert-butyl cation from tert-butyl chloride and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The electron-rich furan ring then acts as a nucleophile, attacking the carbocation. The use of milder catalysts or specific iron compounds has been shown to improve yields by mitigating the polymerization of furan.
Experimental Protocol: Iron-Catalyzed Friedel-Crafts Alkylation
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Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add furan (1.0 equiv) and a solvent such as 1,1,1-trichloroethane.
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Reagents: Add tert-butyl chloride (4.0 equiv) and Iron (III) oxide (catalytic amount).
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Initiation: Heat the mixture to reflux (approx. 60°C). Add a small amount of Iron (III) chloride to initiate the reaction, evidenced by the evolution of HCl gas.
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Reaction: Maintain the reflux for 30-60 minutes, monitoring the reaction progress by GC-MS.
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Workup: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by fractional distillation to yield pure 2-tert-butylfuran.
Method 2: Metalation followed by Alkylation
A more controlled and often higher-yielding method involves the deprotonation of furan to form a nucleophilic organometallic species, which is then quenched with an electrophilic tert-butyl source.
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Causality: Furan's C2 proton is the most acidic due to the inductive effect of the ring oxygen. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures selectively generates 2-furyllithium. This potent nucleophile can then react with a suitable electrophile like tert-butyl bromide in an SN2-type reaction to form the C-C bond. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.
Experimental Protocol: Lithiation and Alkylation
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Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and freshly distilled furan (1.0 equiv).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of 2-furyllithium.
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Alkylation: Add tert-butyl bromide (1.1 equiv) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or fractional distillation.
Caption: Key synthetic routes to 2-tert-Butylfuran.
Chemical Reactivity and Mechanistic Insights
The chemistry of 2-tert-butylfuran is dictated by the interplay between the electron-rich aromatic furan ring and the bulky, electron-donating tert-butyl group.
Electrophilic Aromatic Substitution
Furan is exceptionally reactive towards electrophiles, with reaction rates many orders of magnitude faster than benzene. Substitution occurs preferentially at the C5 position.
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Mechanism & Regioselectivity: The tert-butyl group is a weak activating group that directs electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C5 position. The underlying reason for this high regioselectivity is the superior stability of the carbocation intermediate (sigma complex) formed upon electrophilic attack at C5. This intermediate allows for three resonance structures to delocalize the positive charge, one of which preserves the oxygen's lone pair participation, making it significantly more stable than the intermediate formed from attack at C3, which only has two resonance contributors.
Caption: Stability of intermediates in electrophilic substitution.
Cycloaddition Reactions
Furan can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.
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Causality: The reaction involves the concerted interaction of the furan's π-system with a 2π-electron component (the dienophile, e.g., maleic anhydride). The aromatic character of furan means that these cycloadditions are often reversible. The reaction of furan with maleic anhydride kinetically favors the endo product in the gas phase, but solvent effects and the reversibility of the reaction can lead to the thermodynamically more stable exo product being isolated.
Caption: Generalized Diels-Alder reaction of 2-tert-butylfuran.
Applications in Drug Discovery and Development
The 2-tert-butylfuran moiety is a strategic building block for synthesizing more complex pharmaceutical intermediates. Its predictable reactivity allows for controlled molecular elaboration.
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Synthetic Utility: The true power of 2-tert-butylfuran in synthesis is unlocked via metalation. Selective deprotonation at the C5 position creates a potent nucleophilic handle (2-tert-butyl-5-furyllithium). This intermediate can be intercepted by a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides, boronic esters) to introduce new functional groups, forming the backbone of a drug discovery program.
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Pharmacokinetic Impact: The tert-butyl group itself is a well-established motif in drug design. Its bulk can provide a "steric shield," protecting adjacent functional groups from metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life.[2] Its lipophilicity can also enhance membrane permeability and absorption.
Caption: Synthetic workflow for drug discovery applications.
Safety and Handling
2-tert-Butylfuran is a highly flammable liquid and requires appropriate handling and storage procedures.
Table 3: GHS Hazard Information for 2-tert-Butylfuran
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Flammable Liquids | H225 | Highly flammable liquid and vapor | |
| Pictogram | GHS02 (Flame) |
| Signal Word | Danger | | |
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Precautionary Measures: Always handle in a well-ventilated fume hood, away from heat, sparks, and open flames (P210). Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
References
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The Good Scents Company. (n.d.). 2-butyl furan. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20534, 2-Butylfuran. Retrieved January 20, 2026, from [Link]
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Orth, R. E., & Jones, R. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
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Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved January 20, 2026, from [Link]
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Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Retrieved January 20, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved January 20, 2026, from [Link]
